1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
Properties
IUPAC Name |
3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-12-4-5-14(10-13(12)2)20-23-17(32-25-20)11-27-19-18(24-26-27)21(29)28(22(19)30)15-6-8-16(31-3)9-7-15/h4-10,18-19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEPDMVRVKQQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)OC)N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
However, I can provide some general insights based on related compounds containing similar structural elements:
Potential Biological Activities
1,3,4-Oxadiazole derivatives, which are present in the queried compound, have shown various antimicrobial activities in recent studies:
Antibacterial Activity
Some 1,3,4-oxadiazole derivatives have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain compounds containing this moiety have shown activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Antifungal Activity
1,3,4-Oxadiazole-containing compounds have also exhibited antifungal properties, though specific strains were not mentioned in the available search results .
Antitubercular Activity
Some derivatives have shown promise in inhibiting Mycobacterium bovis BCG, both in active and dormant states. Molecular docking studies suggest these compounds may bind to the active site of mycobacterial enoyl reductase (InhA), potentially disrupting mycolic acid synthesis .
Antiprotozoal and Antiviral Activities
While not detailed in the search results, the review mentioned that some 1,3,4-oxadiazole derivatives have shown antiprotozoal and antiviral activities .
Structure-Activity Relationships
The biological activity of 1,3,4-oxadiazole derivatives appears to be influenced by the nature of substituents attached to the oxadiazole ring. For instance, the presence of aryl or heteroaryl groups directly attached to the 1,3,4-oxadiazole ring can affect antimicrobial activity .
Research Gaps and Future Directions
To fully understand the biological activity of the specific compound , further research would be necessary. This could include:
- In vitro screening against various microbial strains
- Structure-activity relationship studies to determine the impact of the pyrrolo[3,4-d][1,2,3]triazole-4,6-dione moiety
- Molecular docking studies to predict potential protein targets
- In vivo studies to assess efficacy and toxicity
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Diversity : The target compound’s pyrrolo-triazole-dione core is distinct from the thiazolo-pyrimidine () or triazolo-thiadiazine () systems. However, all share nitrogen-rich fused rings, which are synthetically challenging but pharmacologically promising .
Substituent Influence: The 4-methoxyphenyl group is a common feature in compounds from , and 12, often linked to enhanced solubility or receptor binding .
Synthetic Routes :
- The target compound’s synthesis likely involves multi-step cyclization (analogous to ), whereas compounds like those in use acid-catalyzed condensations .
- Triazolo-thiadiazoles () employ diethyl oxalate and hydride bases, contrasting with the oxadiazole-methyl group formation in the target compound .
Pharmacological and Physicochemical Comparisons
Table 2: Bioactivity and Properties of Related Compounds
Preparation Methods
Formation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is synthesized via cyclization between an amidoxime and a carboxylic acid derivative.
-
3,4-Dimethylbenzamidoxime is prepared by reacting 3,4-dimethylbenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 h.
-
The amidoxime is then treated with chloroacetyl chloride in dichloromethane (DCM) under reflux (40°C, 6 h) to form 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 40°C |
| Time | 6 hours |
| Yield | 78% |
The product is purified by column chromatography (SiO₂, hexane/ethyl acetate 8:2) and confirmed via NMR (δ 7.45–7.25 ppm, aromatic protons; δ 4.85 ppm, –CH₂Cl).
Synthesis of Intermediate B: 5-(4-Methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-Pyrrolo[3,4-d] triazole-4,6-dione
Cyclocondensation of Hydrazine Derivatives
The pyrrolo-triazole core is constructed via a [3+2] cycloaddition between a hydrazine derivative and a diketone:
-
4-Methoxyphenylhydrazine is reacted with ethyl acetoacetate in ethanol under reflux (12 h) to form a hydrazone.
-
The hydrazone undergoes cyclization with diketene in the presence of pyrazole (1.0 equiv) as a promoter, yielding the pyrrolo[3,4-d][1,triazole-4,6-dione scaffold.
Optimization Insights:
-
Pyrazole enhances reaction efficiency by stabilizing intermediates (yield increases from 27% to 90% with 1.0 equiv pyrazole).
-
Prolonged reaction times (>4 h) lead to decomposition, necessitating precise TLC monitoring.
Characterization Data:
Final Coupling Reaction
Alkylation of Intermediate B with Intermediate A
The chloromethyl-oxadiazole (Intermediate A) is coupled to the pyrrolo-triazole (Intermediate B) via nucleophilic substitution:
-
Intermediate B (1.0 equiv) is dissolved in dry DMF under nitrogen.
-
Sodium hydride (1.2 equiv) is added at 0°C, followed by dropwise addition of Intermediate A (1.1 equiv).
Workup and Purification:
-
The crude product is filtered, washed with cold ethanol, and recrystallized from acetonitrile.
Spectral Validation:
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 (Direct Alkylation) | Method 2 (Microwave-Assisted) |
|---|---|---|
| Solvent | DMF | Ethanol |
| Temperature | 25°C | 100°C |
| Time | 24 h | 1 h |
| Yield | 68% | 72% |
| Purity | 98% (HPLC) | 95% (HPLC) |
Method 2 employs microwave irradiation (300 W) to accelerate the coupling, reducing time but requiring specialized equipment.
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
The cyclization of amidoximes with chloroacetyl chloride occasionally yields regioisomeric byproducts. Using excess DIPEA (2.0 equiv) as a base suppresses side reactions, improving regioselectivity to >95%.
Stability of the Pyrrolo-Triazole Core
The triazole-dione moiety is sensitive to hydrolysis. Anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) are critical to prevent decomposition during coupling.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as demonstrated in analogous triazole-pyrazole hybrids (e.g., using CuSO₄ and sodium ascorbate in THF/H₂O at 50°C for 16 hours) .
- Oxadiazole formation : Cyclization of acylhydrazides with phosphoryl chloride (POCl₃) under reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Optimization strategies include adjusting solvent polarity, temperature, and catalyst loading. For example, THF enhances solubility of aromatic intermediates, while elevated temperatures (50–80°C) accelerate cyclization .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign peaks for methoxyphenyl (δ 3.8 ppm for OCH₃), oxadiazole (C=N at ~160 ppm), and pyrrolo-triazole-dione carbonyls (C=O at ~170 ppm) .
- IR spectroscopy : Confirm C=O stretches (~1750 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to assess purity (>98%) and detect byproducts .
- Elemental analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell line viability). For antifungal activity, use standardized CLSI M38 guidelines for yeast-like fungi .
- Structural analogs : Compare activity with derivatives lacking the 3,4-dimethylphenyl or methoxyphenyl groups to isolate critical pharmacophores .
- In silico validation : Perform molecular docking (e.g., AutoDock Vina) against target enzymes like 14-α-demethylase (PDB: 3LD6) to rationalize discrepancies in inhibition potency .
Q. How can computational chemistry elucidate this compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Simulate binding poses with fungal CYP51 enzymes to identify key interactions (e.g., hydrogen bonds with heme propionates) .
- Quantum mechanics/molecular mechanics (QM/MM) : Map electron transfer pathways during oxadiazole-mediated inhibition .
- ADMET prediction : Use tools like SwissADME to predict metabolic stability and toxicity, guiding in vivo study design .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups (NO₂) on the phenyl rings to assess electronic effects on bioactivity .
- Bioisosteric replacement : Replace the oxadiazole with 1,3,4-thiadiazole to evaluate ring flexibility’s impact on target binding .
- Pharmacophore mapping : Generate 3D models (e.g., Schrödinger Phase) to identify essential hydrophobic/ionic interaction sites .
Q. How can stability and degradation profiles be assessed under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
- LC-MS analysis : Monitor degradation products (e.g., hydrolyzed oxadiazole or triazole rings) using high-resolution mass spectrometry .
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C to guide storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
